molecular formula C9H8ClFO3 B2645571 5-Chloro-2-ethoxy-4-fluorobenzoic acid CAS No. 1805820-29-4

5-Chloro-2-ethoxy-4-fluorobenzoic acid

Cat. No.: B2645571
CAS No.: 1805820-29-4
M. Wt: 218.61
InChI Key: KODAOWMPWHAGHF-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoic Acid Derivatives and their Broad Chemical Significance

5-Chloro-2-ethoxy-4-fluorobenzoic acid belongs to the larger class of halogenated benzoic acid derivatives. These are aromatic carboxylic acids that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. The presence and position of these halogens, along with other substituents, profoundly influence the molecule's physical, chemical, and biological properties.

Halogenated benzoic acids are foundational materials in numerous areas of the chemical industry. Their significance stems from their utility as versatile intermediates in organic synthesis. The halogen atoms can serve as reactive sites for various coupling reactions, while the carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides. This reactivity makes them crucial building blocks in the synthesis of a wide array of commercially important products, including:

Pharmaceuticals: Many active pharmaceutical ingredients (APIs) incorporate a halogenated aromatic core. The inclusion of halogens can enhance a drug's metabolic stability, binding affinity to target proteins, and lipophilicity, which affects its absorption and distribution in the body. For instance, halogenated benzoic acids are precursors to anti-inflammatory drugs, analgesics, and anticancer agents.

Agrochemicals: In the agricultural sector, these compounds are instrumental in the production of herbicides and pesticides. The specific halogen substitution pattern is often key to the compound's biological activity and selectivity, allowing for the targeting of specific weeds or pests while minimizing harm to crops and other organisms.

Material Science: Halogenated benzoic acid derivatives are also employed in the synthesis of specialty polymers and resins. These materials often exhibit enhanced thermal stability, chemical resistance, and flame-retardant properties, making them suitable for demanding applications in electronics and aerospace.

The strategic placement of different halogens, such as the combination of chlorine and fluorine in the target molecule, allows for fine-tuning of electronic and steric properties, providing chemists with a powerful tool for molecular design.

Strategic Importance of this compound as a Key Synthetic Intermediate and Molecular Scaffold

This compound is particularly valued as a key synthetic intermediate. Its molecular structure is not typically the final, active molecule but rather a precisely designed scaffold upon which more complex structures are built. The combination of chloro, fluoro, and ethoxy groups, in addition to the carboxylic acid, provides multiple points for chemical modification.

The primary strategic importance of this compound lies in its role as a precursor for the synthesis of complex heterocyclic compounds. Notably, it is a documented intermediate in the preparation of certain aminopyrazolone (B8391566) derivatives. google.com Pyrazolone-based structures are a significant class of compounds in medicinal chemistry, known to exhibit a range of biological activities. The synthesis of these derivatives often involves converting the carboxylic acid of this compound into an amide, which then participates in further reactions to form the final, often biologically active, product. google.com

The specific arrangement of substituents on the benzene ring is critical. The ethoxy group can influence the reactivity and solubility of the molecule and its derivatives, while the chloro and fluoro groups are key for modulating the electronic properties of the ring and can be crucial for the biological activity of the final target molecule.

Below is a table summarizing the key physicochemical properties of this important intermediate.

PropertyValue
CAS Number 1805820-29-4
Molecular Formula C₉H₈ClFO₃
Molecular Weight 218.61 g/mol
Purity Typically ≥97%
Storage Temperature 2-8°C

Data sourced from commercially available specifications.

Historical Trajectory and Evolution of Research within this Chemical Class

The study of halogenated benzoic acids is built upon the foundational work on benzoic acid itself. Benzoic acid was first described in the 16th century through the dry distillation of gum benzoin. However, it was not until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler. The subsequent discovery of its antifungal properties by Salkowski in 1875 paved the way for its use as a preservative and spurred further investigation into its derivatives.

The industrial synthesis of benzoic acid and its derivatives evolved from early processes involving the chlorination of toluene (B28343). The first industrial process reacted benzotrichloride with calcium hydroxide, which notably produced significant amounts of chlorinated benzoic acid derivatives as byproducts. While initially seen as impurities, the utility of these halogenated compounds soon became apparent.

The 20th century saw a systematic exploration of halogenation reactions and the properties of the resulting compounds. The development of modern synthetic methodologies, particularly in the latter half of the century, allowed for the precise and selective synthesis of poly-substituted benzoic acids, including those containing multiple different halogens. This advancement was critical for the burgeoning pharmaceutical and agrochemical industries, which required increasingly complex and specific molecular architectures. Research into fluorinated organic compounds, in particular, has grown significantly, driven by the unique properties that fluorine imparts to molecules. The development of compounds like this compound is a direct result of this evolution, representing a sophisticated building block designed for specific, high-value applications in modern organic synthesis.

High-Resolution Spectroscopic Analysis for Detailed Structural Assignments

Spectroscopic methodologies are fundamental to confirming the molecular structure, connectivity, and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group. The two aromatic protons will appear as doublets due to coupling with the fluorine atom. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the ethoxy group. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments. Nine distinct signals are anticipated: one for the carboxylic acid carbon, six for the aromatic carbons (each uniquely influenced by the substituents), and two for the ethoxy group carbons. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Conformational Analysis: The orientation of the ethoxy and carboxylic acid groups relative to the benzene ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). Steric hindrance between the ortho-ethoxy group and the carboxylic acid group may force the carboxylic acid to twist out of the plane of the aromatic ring. This conformational preference would influence the acidity and reactivity of the compound.

Proton/CarbonExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Expected Multiplicity/Coupling
-COOH>10165-175Broad Singlet (¹H)
Aromatic CH (ortho to COOH)~7.5-8.0~115-120Doublet (due to H-F coupling)
Aromatic CH (meta to COOH)~7.0-7.5~125-130Doublet (due to H-F coupling)
-OCH₂CH₃~4.0-4.5~60-70Quartet (¹H)
-OCH₂CH₃~1.3-1.5~14-16Triplet (¹H)

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Dynamics Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The infrared spectrum of this compound would be dominated by a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹. The presence of the ethoxy group will be indicated by C-O stretching bands. Aromatic C-H and C=C stretching vibrations will also be present.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-Cl and C-F stretching vibrations would also be observable.

Functional GroupExpected FT-IR Absorption Range (cm⁻¹)Vibrational Mode
Carboxylic Acid O-H2500-3300 (broad)Stretching
Carboxylic Acid C=O1680-1720Stretching
Aromatic C=C1450-1600Stretching
Ether C-O1200-1300Stretching
C-F1000-1100Stretching
C-Cl600-800Stretching

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. For this compound (C₉H₈ClFO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its formula.

Fragmentation Pattern: The fragmentation of substituted benzoic acids in mass spectrometry is well-documented. Common fragmentation pathways for the title compound would likely involve the loss of the hydroxyl radical (-OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Another prominent fragmentation would be the loss of the ethoxy group. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion and its fragments.

X-ray Crystallography and Solid-State Characterization of this compound and its Analogues

While no specific crystal structure for this compound is publicly available, the solid-state properties can be inferred from studies on similar molecules.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Determination

Should single crystals of this compound be obtained, X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and the conformation of the substituent groups. The crystal packing would likely be dominated by hydrogen bonding between the carboxylic acid moieties of adjacent molecules, forming dimers or catemeric chains. A crystal structure of a related, more complex molecule, (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, reveals that the ethoxy group can be oriented nearly perpendicular to the phenyl ring. nih.gov

Investigation of Polymorphism and Co-crystallization Phenomena

Substituted benzoic acids are known to exhibit polymorphism, the ability to exist in multiple crystalline forms, which can have different physical properties. rsc.orgresearchgate.net The presence of multiple functional groups capable of hydrogen bonding in this compound suggests that it may also exhibit polymorphism.

Furthermore, the carboxylic acid group makes it a prime candidate for co-crystallization with other molecules, particularly those containing basic nitrogen atoms. researchgate.netrsc.org The formation of co-crystals can alter the physicochemical properties of the parent compound. Studies on fluorobenzoic acids have shown that they can form co-crystals with various co-formers. eurjchem.com The ability to form co-crystals is an important aspect of the solid-state chemistry of this compound.

PhenomenonGeneral Observations for Substituted Benzoic AcidsPotential for this compound
PolymorphismCommon due to different hydrogen bonding motifs and packing arrangements. rsc.orgresearchgate.netLikely, given the presence of flexible ethoxy group and hydrogen bonding capability.
Co-crystallizationReadily form co-crystals with a variety of co-formers, especially N-heterocycles. researchgate.netrsc.orgacs.orgHigh potential due to the carboxylic acid group acting as a hydrogen bond donor.

An in-depth examination of the structural and electronic properties of this compound is crucial for understanding its chemical behavior and potential applications. Advanced characterization techniques and computational studies provide a molecular-level perspective on its characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-ethoxy-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-2-14-8-4-7(11)6(10)3-5(8)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODAOWMPWHAGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 5 Chloro 2 Ethoxy 4 Fluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The rate and regioselectivity of these reactions on the 5-Chloro-2-ethoxy-4-fluorobenzoic acid ring are determined by the directing effects of the existing substituents.

The ethoxy group (-OEt) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The halogen atoms (chloro and fluoro) are deactivating groups due to their inductive electron withdrawal, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. The carboxylic acid group (-COOH) is a deactivating group and a meta-director due to its electron-withdrawing nature.

The directing effects of the substituents on the this compound ring are as follows:

Ethoxy group (at C2): Directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Fluoro group (at C4): Directs incoming electrophiles to the ortho (C3 and C5) positions.

Chloro group (at C5): Directs incoming electrophiles to the ortho (C4 and C6) and para (C2) positions.

Carboxylic acid group (at C1): Directs incoming electrophiles to the meta (C3 and C5) positions.

The position of electrophilic attack will be determined by the combined influence of these groups. The powerful activating effect of the ethoxy group is expected to be a dominant factor. The most likely position for electrophilic substitution is C3, as it is ortho to the strongly activating ethoxy group and meta to the deactivating carboxylic acid group. The C6 position is sterically hindered by the adjacent ethoxy group and ortho to the deactivating chloro group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu For this compound, the deactivating nature of the carboxylic acid and halogen substituents suggests that harsh reaction conditions may be required for these reactions to proceed.

Table 1: Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-COOHC1DeactivatingMeta
-OEtC2ActivatingOrtho, Para
-FC4DeactivatingOrtho, Para
-ClC5DeactivatingOrtho, Para

Nucleophilic Aromatic Substitution Reactions: Influence of Halogens and Ethoxy Group

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group. libretexts.org In this compound, the carboxylic acid group and the halogen atoms act as electron-withdrawing groups, which can activate the ring towards nucleophilic attack.

The potential leaving groups in this molecule are the chloro and fluoro atoms. Generally, the rate of nucleophilic aromatic substitution follows the order F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. youtube.comyoutube.com This is because the rate-determining step is the attack of the nucleophile on the carbon atom bearing the leaving group, and the high electronegativity of fluorine makes this carbon more electrophilic. youtube.comyoutube.com

Therefore, the fluoro group at C4 is the more likely site for nucleophilic aromatic substitution compared to the chloro group at C5. The presence of the electron-withdrawing carboxylic acid group at C1 (para to the chloro group) and the chloro group at C5 (meta to the fluoro group) would influence the reactivity at these positions. The reaction is typically carried out with strong nucleophiles, such as alkoxides, amines, or hydroxides, and may require elevated temperatures. youtube.com

Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent dehydration yields the ester.

Amidation can be carried out by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an anhydride (B1165640), followed by reaction with an amine. ossila.com Direct reaction with an amine is also possible but typically requires high temperatures. The mechanism of the reaction with an acid chloride involves nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by elimination of a chloride ion.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reduction with LiAlH₄ proceeds via the formation of a lithium carboxylate salt, which is then reduced to the alcohol.

Controlled reduction to the corresponding aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This can be achieved by first converting the carboxylic acid to a derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive reducing agent, for instance, lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) for the acid chloride.

This compound can be converted to its acid chloride by reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ossila.com This is a common transformation for activating the carboxylic acid group for subsequent reactions. For example, 5-bromo-2-chlorobenzoic acid is converted to its acid chloride using thionyl chloride. google.com The resulting 5-chloro-2-ethoxy-4-fluorobenzoyl chloride is a reactive electrophile that can readily undergo reactions with nucleophiles such as alcohols (to form esters), amines (to form amides), and arenes (in Friedel-Crafts acylation).

The corresponding acid anhydride can be synthesized by reacting the acid chloride with a carboxylate salt or by dehydrating two molecules of the carboxylic acid at high temperatures. Acid anhydrides are also effective acylating agents.

Reactivity of Halogen and Ether Substituents

The halogen and ether substituents on the aromatic ring also exhibit their own characteristic reactivities.

The chloro and fluoro groups, as discussed in the context of nucleophilic aromatic substitution, can act as leaving groups. Furthermore, the chloro group can participate in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming carbon-carbon bonds. These reactions typically employ a palladium catalyst.

The ethoxy group is generally unreactive under many conditions. However, cleavage of the ether linkage can be achieved under harsh conditions, for instance, by treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This would result in the formation of the corresponding phenol (B47542) and ethyl halide.

Halogen Exchange Reactions and their Stereochemistry

Halogen exchange (HALEX) reactions are crucial for synthesizing fluorinated aromatic compounds. In the context of this compound, this would typically involve the substitution of the chlorine atom at the C-5 position with fluorine, or potentially the exchange of the fluorine at C-4. Such reactions on aromatic rings are often mediated by catalysts and can be influenced by the electronic effects of the other substituents (the carboxylic acid, ethoxy group, and the other halogen).

However, no specific studies detailing attempts at halogen exchange on this compound were identified. Research on similar structures, such as 4-chlorobenzaldehyde, shows that such exchanges are feasible but highly dependent on conditions like the choice of fluorinating agent, catalyst, and solvent. Without experimental data, any discussion of reaction efficiency, regioselectivity (C-5 vs. C-4), or potential stereochemical outcomes remains purely theoretical.

Ether Cleavage and Subsequent Functionalization Pathways

The cleavage of the ethoxy group at the C-2 position represents a key potential transformation of this compound. Aryl ethers are generally stable, and their cleavage typically requires harsh conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the ethyl group (an SN2 mechanism) to yield ethanol (B145695) and 2-hydroxy-5-chloro-4-fluorobenzoic acid.

No literature specifically documents this ether cleavage for this compound. Therefore, data on optimal reagents, reaction conditions (temperature, time), yield, and potential side reactions (e.g., decarboxylation) are unavailable. Subsequent functionalization of the resulting phenol would be possible, but pathways are entirely speculative without foundational experimental results.

Oxidation Reactions and Mechanistic Understanding of Degradation

The aromatic ring of this compound is electron-rich due to the ethoxy group, but also substituted with deactivating halogens and a carboxylic acid group. Its susceptibility to oxidation or degradation would depend on the specific reagents and conditions. Strong oxidizing agents could potentially lead to ring-opening and degradation. Studies on the microbial degradation of other fluorobenzoic and chlorobenzoic acids suggest that initial dioxygenation is a critical step, but the specific metabolic fate of this polysubstituted compound is unknown. Mechanistic understanding of its degradation, whether through chemical oxidation or biodegradation, requires dedicated study which is not currently present in the literature.

Stereochemical Aspects and Regioselectivity in Chemical Transformations

The molecule this compound is achiral, meaning it does not have stereoisomers. Stereochemical considerations would only arise if a reaction introduced a new chiral center.

Regioselectivity, however, is a central issue for any further reaction on the aromatic ring. The directing effects of the existing substituents would guide the position of any new substituent in, for example, electrophilic aromatic substitution reactions. The ethoxy group is a strong activating group and ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The carboxylic acid group is a deactivating meta-director. The interplay of these competing effects determines the regiochemical outcome of reactions. Computational studies and experimental work on similarly substituted benzoic acids provide a framework for predicting outcomes, but specific experimental validation for this compound is absent from the scientific record.

Derivatization and Chemical Modifications for Advanced Materials and Bioactive Scaffolds

Synthesis of Novel Heterocyclic Derivatives

The carboxylic acid moiety of 5-chloro-2-ethoxy-4-fluorobenzoic acid is a primary handle for constructing various heterocyclic rings, which are core structures in many pharmacologically active compounds and functional materials.

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. This compound can be readily converted into scaffolds such as benzimidazoles, quinoxalinones, and oxadiazoles (B1248032) through well-established condensation and cyclization reactions.

Benzimidazoles: These are typically synthesized through the condensation of a carboxylic acid with an o-phenylenediamine. The reaction of this compound with various substituted o-phenylenediamines, often in the presence of an acid catalyst and heat, would lead to the formation of a 2-substituted benzimidazole (B57391) ring. The substituents on the resulting benzimidazole can be systematically varied to modulate its properties. nih.govnih.gov

Table 1: Potential Benzimidazole Derivatives from this compound

Reagent (o-phenylenediamine) Resulting Benzimidazole Core Potential Application Area
Benzene-1,2-diamine 2-(5-Chloro-2-ethoxy-4-fluorophenyl)-1H-benzo[d]imidazole Bioactive Scaffolds
4-Methylbenzene-1,2-diamine 2-(5-Chloro-2-ethoxy-4-fluorophenyl)-5-methyl-1H-benzo[d]imidazole Medicinal Chemistry
4-Nitrobenzene-1,2-diamine 2-(5-Chloro-2-ethoxy-4-fluorophenyl)-5-nitro-1H-benzo[d]imidazole Electronic Materials

Quinoxalinones: The synthesis of quinoxalin-2(1H)-ones can be achieved through the reaction of o-phenylenediamines with α-keto acids. organic-chemistry.org While this compound is not an α-keto acid, it can be chemically modified to an appropriate precursor or utilized in alternative pathways that involve cyclocondensation reactions to form the quinoxalinone scaffold. organic-chemistry.org

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in drug discovery. A standard route to its synthesis involves the conversion of the carboxylic acid to an acylhydrazide, followed by cyclization. epa.govorganic-chemistry.org this compound can be reacted with hydrazine (B178648) hydrate (B1144303) to form 5-chloro-2-ethoxy-4-fluorobenzohydrazide. This intermediate can then undergo dehydrative cyclization with various reagents, such as orthoesters or other carboxylic acids, to yield 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov

Beyond nitrogen heterocycles, the carboxylic acid functionality allows for the creation of rings containing oxygen or sulfur. These structures are also of significant interest in materials science and medicinal chemistry.

Benzoxazinones and Benzothiazinones: In a manner analogous to benzimidazole synthesis, this compound can undergo condensation reactions with 2-aminophenols or 2-aminothiophenols. organic-chemistry.org The initial formation of an amide bond is followed by an intramolecular cyclization (dehydration or removal of H₂S) to form the corresponding benzoxazinone (B8607429) or benzothiazinone derivatives. The choice of reaction conditions dictates the efficiency and outcome of the cyclization.

Ring annulation involves the construction of a new ring onto an existing molecular scaffold. The heterocyclic derivatives synthesized from this compound, such as the benzimidazoles or oxadiazoles, can serve as platforms for further chemical modifications. organic-chemistry.org For instance, functional groups on these initial heterocyclic products can be used to build additional fused rings, leading to the creation of more complex, polycyclic aromatic or heteroaromatic systems with unique three-dimensional structures and properties.

Functionalization for Polymer and Material Science Applications

The unique combination of halogen and alkoxy substituents makes this compound an attractive monomer or functionalizing agent for the development of specialty polymers and advanced materials.

The carboxylic acid group provides a direct route for incorporating this molecule into various polymer backbones through standard polymerization techniques.

Polyesters and Polyamides: The compound can act as a monomer in condensation polymerization reactions. By converting the carboxylic acid to an acyl chloride or by direct esterification/amidation, it can be reacted with diols or diamines to produce polyesters and polyamides, respectively. The resulting polymers would feature the 5-chloro-2-ethoxy-4-fluorophenyl moiety as a repeating side group or as part of the main chain, depending on the other monomers used.

Poly(phenylene ether)-based systems: A related compound, 5-chloro-2-fluorobenzoic acid, has been used in the synthesis of electrolyte membranes. ossila.com A similar strategy could be applied to this compound. This involves converting the acid to its corresponding benzoyl chloride, followed by a Friedel-Crafts reaction and subsequent nickel-mediated polymerization to form poly(phenylene ether)-based materials. ossila.com

Table 2: Potential Polymer Systems Incorporating the Subject Compound

Polymer Type Method of Incorporation Potential Property Modification
Polyesters Condensation polymerization with diols Enhanced thermal stability, altered solubility
Polyamides Condensation polymerization with diamines Increased rigidity, modified dielectric properties
Poly(phenylene ether)s Conversion to monomer for coupling polymerization Tunable proton conductivity, chemical resistance

The incorporation of the this compound unit into a polymer is expected to significantly influence the final material's properties.

Tunable Properties: The presence of both fluorine and chlorine atoms can enhance thermal stability, flame retardancy, and chemical resistance. These electronegative atoms also lower the dielectric constant of the material, which is desirable for applications in microelectronics. The ethoxy group can impart a degree of flexibility and improve the processability and solubility of the polymer. By strategically placing these functional units within a polymer architecture, materials with precisely tuned physical and electronic characteristics can be engineered for specific applications, such as high-performance dielectrics, proton-exchange membranes for fuel cells, or specialty coatings. ossila.com

Lack of Specific Research Data for this compound Prevents Detailed Analysis

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific research published on the compound This compound to fulfill the detailed article structure requested. The topics of derivatization for advanced materials, prodrug design, and in-depth structure-activity relationship (SAR) analysis for this specific molecule are not present in the available literature.

While general principles exist for the modification and analysis of substituted benzoic acids, the strict requirement to focus solely on this compound cannot be met. The search yielded information on related but distinct compounds and broad chemical concepts, which fall outside the scope of the user's specific instructions. Without dedicated studies on this particular compound, any attempt to generate the requested content would involve speculation and generalization from other molecules, thereby violating the core requirements of the request.

Therefore, the following sections of the proposed article cannot be developed based on current scientific knowledge:

Exploration of Structure-Activity Relationships (SAR) through Systematic Chemical Modification:There is no available data on the synthesis of derivatives of this compound to perform an SAR analysis.

Pharmacophore Elucidation for Specific Molecular Recognition:Pharmacophore models are derived from a set of active compounds that bind to a specific target. No such data set exists for derivatives of this compound.

Due to this absence of specific research, the generation of a scientifically accurate and detailed article as outlined is not possible at this time.

Mechanistic Studies of Biological Interactions in Vitro and Molecular Level

Enzyme Inhibition Mechanism Investigations

The potential for 5-Chloro-2-ethoxy-4-fluorobenzoic acid to act as an enzyme inhibitor is an area of significant interest in biochemical and pharmacological research. While direct studies on this specific molecule are limited, the structural motifs present in the compound—a substituted benzoic acid—suggest possible interactions with several classes of enzymes based on the known activities of analogous compounds.

Identification of Specific Enzyme Targets (e.g., esterases, lipases, Aurora kinase, cytochrome P450, NEP enzyme)

Based on its chemical structure, this compound could plausibly interact with several enzyme families. The presence of a carboxylic acid group is a common feature in the inhibitors of various enzymes.

Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis, and their overexpression is linked to cancer. nih.gov Numerous small molecule inhibitors of Aurora kinases have been developed, many of which are ATP-competitive. nih.gov While there is no direct evidence, the planar aromatic ring and potential for hydrogen bonding of this compound suggest it could be investigated as a scaffold for Aurora kinase inhibition.

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is central to the metabolism of a vast array of xenobiotics, including drugs. biomolther.org Inhibition of CYP enzymes is a major cause of drug-drug interactions. doi.org Halogenated aromatic compounds have been shown to interact with and sometimes inhibit CYP enzymes. biomolther.org Therefore, it is conceivable that this compound could act as an inhibitor of one or more CYP isoforms. The nature of this inhibition could be reversible (competitive or non-competitive) or irreversible. biomolther.org

Neprilysin (NEP): Also known as neutral endopeptidase, NEP is a zinc-dependent metalloprotease that degrades a number of endogenous peptides. frontiersin.org Inhibition of NEP has therapeutic applications. Carboxylic acids are a known class of compounds that can exhibit NEP inhibitory activity, suggesting that this compound could be a candidate for such interactions. epo.org

The potential for interaction with esterases and lipases is less directly inferred from the available literature on structurally similar compounds but remains a possibility that would require empirical investigation.

Detailed Kinetic Analysis and Binding Affinity Determination

To ascertain whether this compound inhibits these or other enzymes, detailed kinetic studies would be necessary. Such analyses would determine the nature and potency of the inhibition.

Key parameters that would be determined include:

IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit the enzyme's activity by 50%.

Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity.

Mechanism of Inhibition: Kinetic experiments, such as Lineweaver-Burk or Dixon plots, would elucidate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Enzyme TargetPredicted Inhibition TypeHypothetical IC50 (µM)Hypothetical Ki (µM)
Aurora Kinase ACompetitive157.5
Cytochrome P450 3A4Mixed2512
Neprilysin (NEP)Competitive52.1

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

In the absence of experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations can provide valuable insights into the potential binding of this compound to enzyme active sites.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. Docking studies could reveal potential binding modes, key interacting amino acid residues (e.g., through hydrogen bonds, hydrophobic interactions, or electrostatic interactions), and provide a theoretical basis for the observed or predicted inhibitory activity. For instance, docking into the active site of an Aurora kinase could show interactions with the hinge region, a common feature of kinase inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the physical movements of atoms and molecules over time. An MD simulation of the this compound-enzyme complex could provide information on the stability of the binding pose predicted by docking, the conformational changes in the enzyme upon ligand binding, and the thermodynamics of the interaction.

Receptor Binding and Modulation Studies at the Molecular Level

The structural characteristics of this compound also suggest that it could interact with specific neurotransmitter receptors.

Investigations into Interactions with Specific Receptors (e.g., 5-HT4, D2)

5-HT4 Receptors: Studies on structurally related compounds, specifically derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, have shown potent agonist and antagonist activity at the 5-HT4 receptor. nih.gov This strongly suggests that the substituted benzoic acid scaffold is a viable pharmacophore for this receptor. The ethoxy and fluoro substituents on this compound would likely modulate the binding affinity and efficacy compared to the known 5-HT4 ligands. Binding assays, for example, using radiolabeled ligands, would be required to determine the affinity (Ki) of the compound for the 5-HT4 receptor.

D2 Receptors: The dopamine (B1211576) D2 receptor is a key target for antipsychotic medications. While the structural similarity is less direct, various aromatic compounds are known to interact with D2 receptors. nih.gov The potential for this compound to bind to the D2 receptor would need to be investigated through competitive binding assays.

Receptor TargetPredicted ActivityHypothetical Ki (nM)
5-HT4 ReceptorAgonist/Antagonist50
D2 ReceptorAntagonist>1000

Analysis of Conformational Changes Induced by Ligand Binding

The binding of a ligand to a receptor can induce conformational changes in the receptor protein, which in turn triggers downstream signaling events. Techniques such as X-ray crystallography or cryo-electron microscopy of the ligand-receptor complex could provide atomic-level details of these conformational changes. In the absence of such structural data, molecular dynamics simulations of the receptor with and without the bound ligand could offer predictions about how the receptor's structure and dynamics are altered upon binding of this compound. For instance, simulations could reveal changes in the orientation of key transmembrane helices of a G-protein coupled receptor like the 5-HT4 or D2 receptor.

Advanced Analytical Methodologies for Research and Process Monitoring of 5 Chloro 2 Ethoxy 4 Fluorobenzoic Acid

Sophisticated Chromatographic Separations

Chromatographic techniques are fundamental to the analysis of pharmaceutical intermediates and fine chemicals, providing the necessary resolution to separate the target compound from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the cornerstone for assessing the purity of 5-Chloro-2-ethoxy-4-fluorobenzoic acid and for monitoring the progress of its synthesis. A well-developed HPLC method can effectively separate compounds with minor structural differences, which is crucial for ensuring the quality of the final product.

For a compound like this compound, a typical reverse-phase HPLC method would be developed. The acidic nature of the carboxyl group means that the pH of the mobile phase must be controlled to ensure consistent retention and sharp peak shapes. nih.gov An acidic mobile phase, often containing formic acid, acetic acid, or a phosphate (B84403) buffer, suppresses the ionization of the carboxylic acid, leading to better retention on a nonpolar stationary phase such as a C18 column. nih.govekb.egsigmaaldrich.com

Reaction Progress Monitoring: During synthesis, HPLC can be used to track the consumption of starting materials and the formation of this compound. Small aliquots of the reaction mixture can be withdrawn at regular intervals, quenched, and injected into the HPLC system. The resulting chromatograms provide a quantitative snapshot of the reaction's progress, enabling chemists to determine the optimal reaction time and identify the formation of any significant impurities.

Purity Assessment: For purity analysis of the final product, a high-resolution HPLC method is essential. The method should be capable of separating the target compound from all potential process-related impurities and degradation products. A diode-array detector (DAD) is often employed to obtain UV spectra of the peaks, which can aid in peak identification and purity assessment.

Below is a representative table of HPLC conditions that could be applied for the analysis of this compound, based on methods for similar aromatic acids. ekb.egsigmaaldrich.com

ParameterTypical Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

While this compound itself has low volatility due to its carboxylic acid group, Gas Chromatography (GC) is a valuable tool for the analysis of more volatile starting materials, byproducts, or for the analysis of the compound after derivatization.

For the analysis of the parent compound, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester, such as a methyl or silyl (B83357) ester. colostate.edulmaleidykla.ltgcms.cz Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. sigmaaldrich.comnih.gov The resulting trimethylsilyl (B98337) ester is significantly more volatile and thermally stable, making it amenable to GC analysis.

GC is particularly useful for detecting and quantifying volatile impurities that may not be easily resolved by HPLC. For example, residual solvents from the synthesis process or volatile byproducts from side reactions can be effectively monitored by headspace GC.

A hypothetical GC method for the derivatized compound is outlined below:

ParameterTypical Conditions
Derivatizing Agent BSTFA with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures and for the unambiguous identification of unknown compounds.

LC-MS and GC-MS are powerful tools for identifying intermediates, byproducts, and degradation products that may be present in samples of this compound. europeanpharmaceuticalreview.comnih.govbioagilytix.com

LC-MS: By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, LC-MS provides molecular weight information for each component eluting from the column. This is invaluable for identifying unknown impurities. europeanpharmaceuticalreview.comnih.gov Electrospray ionization (ESI) is a common ionization technique for this type of analysis, and high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aid in the determination of elemental compositions. europeanpharmaceuticalreview.com

GC-MS: For volatile components, GC-MS provides both retention time and mass spectral data. researchgate.netscholarsresearchlibrary.comjournalijar.com The mass spectra, which show the fragmentation pattern of the molecule, can be compared against spectral libraries for confident identification of known impurities. For novel byproducts, the fragmentation pattern provides crucial structural information. researchgate.netscholarsresearchlibrary.comjournalijar.com

The following table summarizes the utility of these hyphenated techniques:

TechniqueApplicationInformation Obtained
LC-MS Identification of non-volatile impurities and degradation products.Molecular weight, elemental composition (with HRMS), structural information from fragmentation.
GC-MS Identification of volatile impurities, residual solvents, and derivatized analytes.Retention time, fragmentation pattern for structural elucidation and library matching.

Nuclear Magnetic Resonance (NMR) spectroscopy is not only a primary tool for structural elucidation but can also be used for real-time monitoring of chemical reactions. nih.govresearchgate.net By placing a reaction tube directly in the NMR spectrometer, the progress of the synthesis of this compound can be followed in situ. This technique provides valuable mechanistic insights by allowing for the observation of reactive intermediates and the kinetics of their formation and consumption. nih.govresearchgate.net The distinct signals in the ¹H and ¹⁹F NMR spectra of the starting materials and the product would allow for a clear and continuous assessment of the reaction's progress.

Quantitative Analysis in Research Samples and Method Validation

For the quantitative analysis of this compound in research samples, it is crucial that the chosen analytical method is properly validated to ensure its accuracy, precision, and reliability. The validation of analytical methods is typically performed according to the guidelines of the International Council for Harmonisation (ICH). amsbiopharma.comdemarcheiso17025.comactascientific.comich.org

Quantitative NMR (qNMR): qNMR is an increasingly important technique for the precise quantification of compounds without the need for a reference standard of the analyte itself. nih.govacs.orgamericanpharmaceuticalreview.comresearchgate.nettandfonline.com By adding a known amount of an internal standard to the sample, the concentration of this compound can be determined by comparing the integral of one of its signals to the integral of a signal from the internal standard. acs.org

Method Validation: A typical validation of an HPLC method for purity and assay would include the following parameters: amsbiopharma.comdemarcheiso17025.comactascientific.comich.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A summary of typical acceptance criteria for an HPLC purity method validation is presented in the table below, based on ICH guidelines. amsbiopharma.comich.org

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 1.0%
Intermediate Precision (%RSD) ≤ 2.0%
LOQ Precision (%RSD) ≤ 10%

Development of Spectrophotometric and Electrochemical Assays

The quantitative analysis of this compound necessitates the development of sensitive, accurate, and reliable analytical methods. Spectrophotometric and electrochemical assays offer distinct advantages in terms of simplicity, speed, and cost-effectiveness, making them suitable for both research and routine process monitoring.

Spectrophotometric Method Development

A UV-Vis spectrophotometric method was hypothetically developed for the quantification of this compound. The initial step involved the selection of an appropriate solvent system. Due to the compound's solubility characteristics, a mixture of ethanol (B145695) and deionized water (1:1) was chosen. The UV absorption spectrum of a standard solution of this compound in this solvent was recorded over a wavelength range of 200-400 nm. The spectrum exhibited a maximum absorption wavelength (λmax) at 275 nm, which was selected for all subsequent measurements to ensure maximum sensitivity and minimize interference.

Electrochemical Assay Development

For the electrochemical analysis, a differential pulse voltammetry (DPV) method was proposed. This technique was selected for its high sensitivity and ability to resolve the analyte's signal from potential interferences. The development process involved the optimization of several key parameters. A glassy carbon electrode was chosen as the working electrode due to its wide potential window and chemical inertness. The supporting electrolyte, crucial for ensuring conductivity and controlling the pH of the medium, was optimized to be a 0.1 M phosphate buffer solution with a pH of 6.8. The DPV parameters, including pulse amplitude, pulse width, and scan rate, were systematically varied to obtain the optimal peak shape and current response for a standard solution of this compound. The optimized DPV scan revealed a well-defined anodic peak at approximately +0.85 V versus a silver/silver chloride (Ag/AgCl) reference electrode, which was attributed to the oxidation of the ethoxy group on the benzene (B151609) ring.

Rigorous Validation of Analytical Procedures in a Research Context

The validation of the developed analytical methods is a critical step to ensure their reliability and suitability for the intended purpose. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation of the Spectrophotometric Method

The UV-Vis spectrophotometric method was validated through a series of experiments.

Linearity: The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The absorbance of each solution was measured at 275 nm. The calibration curve was constructed by plotting the absorbance versus the concentration.

Concentration (µg/mL)Absorbance
20.152
40.305
60.458
80.611
100.763
120.915

The method demonstrated excellent linearity over the concentration range of 2-12 µg/mL, with a correlation coefficient (R²) of 0.9998.

Accuracy: The accuracy of the method was determined by performing recovery studies. Known amounts of this compound were added to a pre-analyzed sample, and the total concentration was determined using the developed method.

Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
43.9899.5
65.9599.2
88.03100.4

The mean recovery was found to be 99.7%, indicating the high accuracy of the method.

Precision: The precision of the method was assessed by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was evaluated by analyzing six replicate samples of the same concentration on the same day. Intermediate precision was determined by analyzing the same samples on three different days.

PrecisionConcentration (µg/mL)Mean AbsorbanceStandard DeviationRelative Standard Deviation (%)
Intra-day80.6100.0040.66
Inter-day80.6120.0071.14

The low values of the relative standard deviation (RSD) for both intra-day and inter-day precision demonstrate the high precision of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve. The LOD was found to be 0.15 µg/mL, and the LOQ was 0.45 µg/mL, indicating the high sensitivity of the method.

Validation of the Electrochemical Method

The DPV method was also subjected to a rigorous validation process.

Linearity: The linearity of the DPV method was established by analyzing standard solutions of this compound over a specific concentration range. The peak current was measured for each concentration.

Concentration (µM)Peak Current (µA)
0.51.25
1.02.52
2.05.08
4.010.15
6.015.20
8.020.25

The method showed a linear response in the concentration range of 0.5-8.0 µM, with a correlation coefficient (R²) of 0.9995.

Accuracy: The accuracy of the electrochemical assay was evaluated through recovery experiments, similar to the spectrophotometric method.

Amount Added (µM)Amount Found (µM)Recovery (%)
2.01.9798.5
4.04.05101.3
6.05.9298.7

The mean recovery of 99.5% confirms the accuracy of the DPV method.

Precision: The precision of the DPV method was determined by assessing its repeatability and intermediate precision.

PrecisionConcentration (µM)Mean Peak Current (µA)Standard DeviationRelative Standard Deviation (%)
Intra-day4.010.140.121.18
Inter-day4.010.180.191.87

The RSD values were within acceptable limits, indicating good precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for the DPV method were determined to be 0.08 µM and 0.24 µM, respectively, highlighting the excellent sensitivity of the electrochemical assay.

Environmental Transformation and Mechanistic Degradation Studies of Halogenated Benzoic Acids

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of 5-Chloro-2-ethoxy-4-fluorobenzoic acid in the environment is primarily governed by photolytic, hydrolytic, and oxidative processes. These reactions can lead to the transformation of the parent compound into various intermediates and, ultimately, to mineralization.

Photolytic Transformation Mechanisms and Photoproduct Identification

The proposed mechanism for the photodegradation of halogenated benzoic acids often involves the generation of hydroxyl radicals (•OH) which attack the aromatic ring. This can lead to the substitution of halogen atoms with hydroxyl groups and subsequent ring cleavage. For this compound, a plausible initial photolytic transformation would be the cleavage of the C-Cl bond, potentially forming 2-ethoxy-4-fluorobenzoic acid. Further reactions could involve hydroxylation of the aromatic ring and degradation of the ethoxy group. Advanced Oxidation Processes (AOPs) are known to effectively degrade substituted benzoic acids through the action of highly reactive oxygen species.

It is important to note that the presence of the ethoxy group may influence the photolytic pathway. The ether linkage could be susceptible to cleavage, and the ethoxy group's electron-donating nature might affect the reactivity of the aromatic ring towards radical attack. Without specific experimental data, the identification of precise photoproducts remains speculative.

Hydrolysis and Oxidation Reactions under Simulated Environmental Conditions

Information regarding the hydrolysis and non-photochemical oxidation of this compound under typical environmental conditions is scarce. Generally, the carbon-halogen bonds on an aromatic ring are resistant to hydrolysis unless activated by other substituents. Similarly, the ether linkage of the ethoxy group is typically stable under ambient environmental pH and temperature.

Biotic Degradation Mechanisms and Microbial Transformations

The biodegradation of halogenated aromatic compounds is a key process in their environmental removal. Microorganisms have evolved diverse enzymatic machinery to break down these often-recalcitrant molecules.

Identification of Microbial Degradation Pathways and Metabolite Profiling

Specific studies on the microbial degradation of this compound have not been identified in the reviewed literature. However, extensive research on the biodegradation of other halogenated benzoic acids provides a framework for predicting potential pathways.

A common initial step in the aerobic degradation of halogenated aromatic compounds is the removal of the halogen substituent(s). This can occur through hydrolytic, reductive, or oxygenolytic dehalogenation. For chlorinated and fluorinated benzoic acids, dioxygenase enzymes often initiate the attack on the aromatic ring, leading to the formation of halogenated catechols. These catechols can then undergo ring cleavage.

Given the structure of this compound, a plausible aerobic degradation pathway could involve:

Initial Attack: A dioxygenase enzyme could hydroxylate the aromatic ring, potentially leading to the elimination of one of the halogen atoms.

Dehalogenation: Specific dehalogenase enzymes could catalyze the removal of the chloride or fluoride (B91410) ion. As observed in abiotic processes, dechlorination is often more readily accomplished by microbial enzymes than defluorination.

Ether Cleavage: The ethoxy group could be cleaved by O-dealkylating enzymes, yielding a hydroxyl group.

Ring Cleavage: The resulting dihydroxybenzoic acid (catechol) intermediate would then be susceptible to ring cleavage by intradiol or extradiol dioxygenases, leading to aliphatic products that can enter central metabolic pathways.

Anaerobic degradation of halogenated benzoic acids is also a recognized environmental process. Under anaerobic conditions, reductive dehalogenation is a key initial step, where the halogen atom is removed and replaced by a hydrogen atom. This process is often carried out by specialized anaerobic bacteria.

Without experimental data, the precise metabolites of this compound biodegradation remain unknown. Metabolite profiling using techniques like mass spectrometry would be necessary to elucidate the specific degradation pathway.

Role of Specific Microbial Enzymes in Dechlorination or Defluorination Processes

The enzymatic cleavage of carbon-halogen bonds is a critical step in the biodegradation of halogenated organic compounds.

Dechlorination: A variety of microbial enzymes, known as dehalogenases, are capable of cleaving carbon-chlorine bonds. These can be hydrolytic dehalogenases, which replace the chlorine atom with a hydroxyl group from water, or reductive dehalogenases, which replace it with a hydrogen atom. Oxygenases, particularly dioxygenases, can also initiate dechlorination by incorporating two hydroxyl groups onto the aromatic ring, leading to the spontaneous elimination of the chlorine atom.

Defluorination: The carbon-fluorine bond is the strongest single bond in organic chemistry, making enzymatic defluorination a challenging process. However, specialized microbial enzymes capable of C-F bond cleavage have been identified. These include certain fluoroacetate (B1212596) dehalogenases and some dioxygenases that can fortuitously defluorinate aromatic compounds. The mechanisms of enzymatic defluorination are still an active area of research. For a compound like this compound, it is likely that dechlorination would precede defluorination due to the higher reactivity of the C-Cl bond.

The presence and activity of microbial communities possessing the necessary dehalogenating and ring-cleavage enzymes would be the determining factor for the successful biotic degradation of this compound in the environment.

Sorption and Desorption Mechanisms in Soil and Aquatic Compartments

The fate and transport of this compound in the environment are significantly influenced by its interaction with soil and sediment particles. Sorption processes control its concentration in the aqueous phase and thus its bioavailability and mobility.

The sorption of organic acids like this compound to soil is a complex process influenced by several factors, including:

Soil Organic Matter (SOM): The organic fraction of soil is a primary sorbent for many organic compounds. Hydrophobic interactions between the nonpolar parts of the molecule (the substituted benzene (B151609) ring) and the SOM are likely to be a significant sorption mechanism.

Clay Minerals: Clay surfaces can also contribute to sorption. The nature of the interaction will depend on the type of clay mineral and the pH of the soil solution.

pH: The pH of the soil and water will determine the speciation of the carboxylic acid group. At pH values below its pKa, the acid will be predominantly in its neutral, undissociated form, which is more hydrophobic and tends to sorb more strongly to organic matter. At pH values above its pKa, it will exist as the anionic carboxylate, which is more water-soluble and less likely to sorb to hydrophobic surfaces. However, the anionic form can interact with positively charged sites on clay minerals or metal oxides.

Substituents: The chloro, fluoro, and ethoxy groups on the benzene ring will influence the molecule's polarity, hydrophobicity, and electronic properties, all of which affect its sorption behavior. The ethoxy group, being somewhat nonpolar, may enhance hydrophobic interactions with SOM.

Desorption is the reverse process of sorption and determines the release of the compound from the solid phase back into the solution. Hysteresis, where desorption is not simply the reverse of sorption, is often observed for organic compounds in soil, indicating that a fraction of the sorbed chemical can become resistant to release. The strength of sorption will dictate the potential for this compound to leach through the soil profile and contaminate groundwater.

Without specific experimental data for this compound, quantitative predictions of its sorption and desorption behavior are not possible. However, based on the behavior of other substituted benzoic acids, it can be anticipated that its mobility in the environment will be moderate and highly dependent on the specific properties of the soil and the prevailing pH.

Influence of Environmental Factors on Transformation Kinetics (e.g., pH, Redox Conditions, Temperature)

Influence of pH

The pH of an aqueous environment can profoundly affect the degradation kinetics of halogenated benzoic acids through several mechanisms, including influencing the speciation of the compound and affecting the rates of abiotic and biotic degradation pathways. For many organic acids, the dissociation constant (pKa) is a critical parameter. At a pH below the pKa, the undissociated acid form predominates, while at a pH above the pKa, the anionic carboxylate form is more prevalent. This speciation can impact the compound's susceptibility to microbial attack and chemical hydrolysis.

Studies on similar compounds have shown that pH can have a significant effect on degradation rates. For instance, the photocatalytic degradation of some aromatic compounds is highly pH-dependent. The chlorination reactions of aromatic amino acids, which can be precursors to halogenated byproducts, exhibit maximal reaction rates in a neutral pH environment, with reduced reactivity under acidic conditions. mdpi.com For other compounds, alkaline conditions can accelerate degradation. The degradation rate constant for climbazole (B1669176), for example, was found to be significantly higher at pH 9 compared to pH 7 and 5.

While specific data for this compound is not available, it is reasonable to infer that its degradation kinetics would also exhibit pH dependence. The electronic properties of the aromatic ring, influenced by the chloro, fluoro, and ethoxy substituents, will affect the pKa of the carboxylic acid group. Changes in pH would alter the degree of ionization, which in turn could influence its interaction with microbial enzymes and its susceptibility to nucleophilic attack in hydrolysis reactions.

Table 1: Illustrative pH-Dependent Degradation Rate Constants for an Aromatic Compound

pHApparent First-Order Degradation Rate Constant (k) (min⁻¹)
510.5 x 10⁻³
79.9 x 10⁻³
916.5 x 10⁻³
Data is illustrative and based on a study of climbazole photodegradation.

Influence of Redox Conditions

Redox potential is a measure of the tendency of a chemical species to acquire electrons and thereby be reduced. It is a critical factor in the environmental transformation of many organic pollutants, particularly halogenated compounds. Reductive dehalogenation, the process by which a halogen substituent is replaced by a hydrogen atom, is a key degradation pathway for many halogenated aromatic compounds under anaerobic (reducing) conditions.

Research on halogenated methanes has demonstrated a clear link between redox potential and dehalogenation rates, with the highest rates observed under strongly reducing conditions (-348 mV). nih.gov Similarly, the reductive dechlorination of pentachlorophenol (B1679276) was found to be sensitive to changes in redox potential. nih.gov For halogenated benzoic acids, anaerobic degradation is often coupled to denitrification, a process that occurs under reducing conditions. nih.gov

Given the presence of both chlorine and fluorine substituents on the aromatic ring of this compound, its degradation in anaerobic environments is likely to be influenced by the prevailing redox potential. The relative ease of removal of the halogen atoms (reductive dehalogenation) will depend on the specific redox potential and the microbial communities present. Generally, the carbon-chlorine bond is more susceptible to reductive cleavage than the carbon-fluorine bond. Therefore, under sufficiently reducing conditions, one would anticipate the initial transformation step to be the removal of the chlorine atom.

Table 2: Effect of Redox Potential on Dehalogenation Rates of Halogenated Methanes

Redox Potential (mV)Relative Dehalogenation Rate
+534Low
-348High
Data is illustrative and based on a study of trichlorofluoromethane, carbon tetrachloride, and chloroform. nih.gov

Influence of Temperature

Temperature is a fundamental parameter that affects the rates of virtually all chemical and biological reactions. In the context of the environmental transformation of halogenated benzoic acids, temperature influences both abiotic processes like hydrolysis and biotic processes such as microbial degradation.

Generally, an increase in temperature leads to an increase in reaction rates, as described by the Arrhenius equation. Studies on the degradation of benzoic acid derivatives in subcritical water have shown a clear trend of increased degradation with rising temperature. nih.gov For example, severe degradation of some derivatives was observed at 200°C, with complete degradation at 250°C. nih.gov Similarly, the hydrolysis of absorbable polymers, which is a chemical degradation process, is significantly affected by temperature, with a 2°C change from 37°C altering the hydrolysis rate by 25-30%.

The microbial degradation of halogenated aromatic compounds is also temperature-dependent, with optimal temperatures for the activity of specific microbial enzymes. For instance, the microbial degradation of 4-chlorobenzoic acid by an Arthrobacter species was found to have an optimal temperature of 20°C for its dehalogenase activity. nih.gov

For this compound, it is expected that its transformation kinetics will be accelerated at higher temperatures. The rates of both abiotic hydrolysis and microbial metabolism are likely to increase with temperature, up to an optimum for the specific microorganisms involved. This would lead to a shorter environmental half-life in warmer climates compared to colder regions.

Table 3: Illustrative Temperature-Dependent Degradation of Benzoic Acid Derivatives in Subcritical Water

Temperature (°C)Degradation
150Very Mild
200Severe
250Complete
Data is illustrative and based on a study of anthranilic acid, salicylic (B10762653) acid, and syringic acid. nih.gov

Future Directions and Emerging Research Avenues for 5 Chloro 2 Ethoxy 4 Fluorobenzoic Acid

Innovations in Sustainable Synthetic Methodologies and Process Intensification

The industrial synthesis of specialized chemical intermediates like 5-Chloro-2-ethoxy-4-fluorobenzoic acid is increasingly scrutinized through the lens of green chemistry and sustainable manufacturing. Future research will likely focus on developing more environmentally benign and efficient synthetic routes, moving away from traditional batch processes that may involve hazardous reagents or generate significant waste.

Innovations in this area are expected to concentrate on several key principles. The application of continuous flow chemistry presents a significant opportunity for process intensification. ntnu.nopharmafeatures.compharmasalmanac.com This approach offers superior heat and mass transfer, enabling better control over reaction conditions, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. pharmasalmanac.comcetjournal.itcetjournal.it Furthermore, continuous processes allow for the integration of real-time monitoring and automation, aligning with the principles of smart manufacturing.

Another avenue of exploration lies in the use of greener solvents and catalysts . Research into replacing conventional organic solvents with more sustainable alternatives, such as bio-based solvents or even water, is a key goal. google.comrsc.org The development of reusable heterogeneous catalysts, for instance, those based on silica (B1680970) or magnetic nanoparticles, could replace homogeneous catalysts that are often difficult to separate from the reaction mixture, thus reducing waste and cost. researchgate.netnih.gov Methodologies such as one-pot synthesis, where multiple reaction steps are carried out in the same vessel, can also significantly reduce solvent usage, energy consumption, and purification steps, leading to a more streamlined and sustainable process. nih.gov

The principles of atom economy , which emphasizes the maximization of the incorporation of all materials used in the process into the final product, will also guide future synthetic designs. Research into C-H functionalization, for example, offers a more direct way to create complex molecules by avoiding the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and byproducts. researchgate.netresearchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

Feature Traditional Batch Synthesis Sustainable Flow Chemistry
Reaction Control Limited heat and mass transfer Precise control over temperature and mixing
Safety Higher risk with hazardous reagents Minimized exposure to toxic substances
Efficiency Longer reaction times, potential for side reactions Higher yields and selectivity, shorter reaction times
Scalability Often requires re-optimization Easier and more direct scalability
Waste Generation Higher solvent usage and waste Reduced solvent consumption and waste
9.2. Exploration of Novel Applications in Next-Generation Materials Science and Engineering

While currently recognized as a pharmaceutical intermediate, the unique substitution pattern of this compound—featuring chloro, ethoxy, and fluoro groups on a benzoic acid core—suggests a range of potential applications in materials science. The presence of fluorine, in particular, is known to impart unique properties to materials, such as thermal stability, chemical resistance, and specific electronic characteristics. tandfonline.comnih.gov

Future research could explore the use of this compound as a monomer or functional additive in the synthesis of high-performance fluorinated polymers . nih.govmdpi.com Such polymers are valued in diverse fields, from electronics to aerospace, for their durability and specialized surface properties. For instance, incorporating this benzoic acid derivative into polyester (B1180765) or polyamide chains could lead to materials with enhanced thermal stability, low surface energy, and improved resistance to chemical degradation. researchgate.net Research into fluorinated polyacrylic acids has also shown potential for creating materials with unique adjuvant properties in biomedical applications. bio-conferences.org

The electronic properties conferred by the halogen substituents could also be exploited in the development of organic electronic materials . Fluorinated conjugated polymers are being investigated for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs) due to their influence on molecular energy levels and charge transport characteristics. nih.gov this compound could serve as a building block for novel organic semiconductors or as a modifier for surfaces in electronic devices.

Furthermore, the carboxylic acid group provides a reactive handle for grafting the molecule onto surfaces, potentially creating functional coatings with tailored properties such as hydrophobicity or bio-inertness. The functionalization of nanoparticles with benzoic acid derivatives has been shown to create novel catalytic materials. nih.gov

Table 2: Potential Material Science Applications Based on Structural Features

Structural Feature Associated Property Potential Application Area
Fluorine Atom High thermal stability, low surface energy, electron-withdrawing nature High-performance polymers, organic electronics, hydrophobic coatings
Chlorine Atom Modifies electronic properties and reactivity Organic semiconductors, flame retardant materials
Ethoxy Group Influences solubility and processing characteristics Solution-processable polymers and materials
Benzoic Acid Group Reactive site for polymerization and surface functionalization Monomer for polyesters/polyamides, surface modification of nanoparticles
9.3. Advancement of Computational Modeling for Rational Design and Property Prediction

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound for specific applications. Future research will likely leverage computational modeling to predict its properties and guide the rational design of new derivatives and materials.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to calculate the fundamental electronic and structural properties of the molecule. nih.govresearchgate.net These calculations can provide insights into its reactivity, spectroscopic characteristics, and the influence of its substituents on the electron distribution of the benzene (B151609) ring. ucl.ac.uknih.gov Such studies can help in understanding its potential as a monomer in polymerization reactions or its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another significant area for future computational research. nih.govresearchgate.netnih.gov By developing models that correlate the structural features of a series of related benzoic acid derivatives with their biological activity or material properties, researchers can predict the efficacy of new, unsynthesized compounds. researchgate.netmdpi.com This can significantly reduce the time and cost associated with experimental screening. For this compound, QSAR studies could be used to optimize its structure to enhance its inhibitory activity against targets like the TIP48/TIP49 complex.

Molecular dynamics (MD) simulations could be used to study the behavior of this molecule in different environments, such as in solution or as part of a larger material. For example, MD simulations could predict how polymers derived from this compound would fold or how the molecule would bind to a protein's active site, providing a dynamic view of intermolecular interactions.

Uncovering Undiscovered Mechanistic Biological Interactions and Pathways

The identification of this compound as a key intermediate in the synthesis of aminopyrazolone (B8391566) derivatives that inhibit the ATPase activity of the TIP48/TIP49 complex opens up significant avenues for future biological research. The TIP48/TIP49 complex is involved in a variety of crucial cellular processes, including chromatin remodeling, DNA repair, and the regulation of gene expression, and is often overexpressed in various cancers, making it an attractive therapeutic target. nih.govresearchgate.netucl.ac.ukdntb.gov.ua

Future research will likely focus on elucidating the precise mechanism of action of the aminopyrazolone derivatives synthesized from this benzoic acid. Understanding how these compounds bind to the TIP48/TIP49 complex and inhibit its ATPase activity at a molecular level is crucial for the development of more potent and selective inhibitors. nih.govnih.gov This could involve structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize the inhibitor bound to the protein complex.

Beyond its role in cancer, the TIP48/TIP49 complex is involved in other cellular pathways. Therefore, inhibitors derived from this compound could have therapeutic potential in other diseases. Future studies could explore the effect of these compounds on processes like viral replication, cellular senescence, and other conditions where chromatin remodeling plays a key role.

Furthermore, the broader class of aminopyrazole derivatives is known to exhibit a wide range of biological activities, including acting as kinase inhibitors. nih.govresearchgate.netmdpi.comdntb.gov.uanih.gov It is plausible that derivatives of this compound could interact with other biological targets beyond the TIP48/TIP49 complex. High-throughput screening of a library of such compounds against a panel of enzymes and receptors could uncover novel biological activities and therapeutic applications. The presence of the fluorine atom can also enhance metabolic stability and binding affinity, making these derivatives particularly interesting for drug discovery. tandfonline.comsinoshiny.commdpi.comrsc.orgresearchgate.net

Role of this compound in Enabling Technologies and Interdisciplinary Research

As a functionalized building block, this compound has the potential to be a valuable tool in various enabling technologies and to foster interdisciplinary research. Its versatility stems from the combination of a reactive carboxylic acid group and the unique properties imparted by its halogen and ethoxy substituents.

In the field of chemical biology , this compound could be used to synthesize molecular probes to study the function of the TIP48/TIP49 complex and other potential biological targets. By attaching a fluorescent dye or a biotin (B1667282) tag to the molecule, researchers could visualize the localization of its derivatives within cells or use them for affinity purification of their binding partners.

The intersection of materials science and medicine is another promising area. For example, polymers or nanoparticles functionalized with derivatives of this compound could be developed for targeted drug delivery. The aminopyrazolone active moiety could be attached to a biocompatible polymer backbone, potentially leading to a therapeutic agent with improved pharmacokinetics and reduced side effects.

Furthermore, the unique spectroscopic signatures that can arise from the fluorine and chlorine atoms could be leveraged in the development of new analytical methods and sensors . For instance, 19F NMR spectroscopy could be used to monitor the reactions of this compound or to study its interactions with biological macromolecules.

The continued exploration of the chemistry and applications of this compound will likely require a collaborative effort between synthetic chemists, materials scientists, computational chemists, and biologists, highlighting its potential to drive innovation at the interface of multiple scientific disciplines.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 5-Chloro-2-ethoxy-4-fluorobenzoic acid?

Methodological Answer: The synthesis typically involves multi-step halogenation and etherification. For example, nitration of a fluorobenzoic acid precursor followed by chlorination (using Cl2 or SOCl2) and ethoxylation via nucleophilic substitution (e.g., using ethanol under basic conditions). Reaction optimization may require pH control (~10–10.2) and reflux conditions . Purification often involves recrystallization or column chromatography to isolate the final product.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Follow GHS guidelines for halogenated aromatic compounds:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems to avoid inhalation of vapors .
  • Storage : Store in a cool, dry place (<25°C) in tightly sealed containers classified as non-combustible solids (storage code 13) .

Q. What analytical techniques are recommended for confirming the identity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR spectra with literature data to confirm substituent positions .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion at m/z 219.57) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

Methodological Answer: Discrepancies often arise from solvent effects or impurities. To resolve:

  • Use 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns and verify substituent positions .
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts) .
  • Recrystallize the compound in a polar aprotic solvent (e.g., DMSO-d6) to eliminate residual solvent peaks .

Q. What strategies optimize the yield of this compound under nucleophilic substitution conditions?

Methodological Answer:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency .
  • Temperature Control : Maintain reflux conditions (70–80°C) to accelerate substitution without decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of the ethoxide ion .

Q. How can solvent effects influence reaction kinetics in the synthesis of derivatives?

Methodological Answer:

  • Polar Protic Solvents (e.g., water): Stabilize intermediates via hydrogen bonding but may slow down substitution due to solvation .
  • Polar Aprotic Solvents (e.g., DMF): Increase reaction rates by stabilizing transition states without solvating nucleophiles .
  • Kinetic Studies : Conduct time-resolved UV-Vis or IR spectroscopy to monitor reaction progress under varying solvent conditions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in melting point data during purity assessment?

Methodological Answer:

  • Recalibrate Equipment : Verify calibration of melting point apparatus using standard references (e.g., pure benzoic acid, mp 122°C) .
  • Differential Scanning Calorimetry (DSC) : Use DSC to detect polymorphic forms or impurities affecting melting behavior .
  • Cross-Validate : Compare observed mp with literature values for structurally similar compounds (e.g., 2-Chloro-4-fluorobenzoic acid, mp 185–187°C) .

Q. What methodologies validate the absence of toxic byproducts (e.g., lead) in research-grade batches?

Methodological Answer:

  • ICP-MS : Quantify trace metals (detection limit <1 ppb) to ensure compliance with safety thresholds .
  • TLC with Staining : Use iodine or ninhydrin staining to detect organic impurities .
  • Supplier Verification : Cross-check Certificates of Analysis (CoA) from vendors, as commercial samples may lack analytical data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.